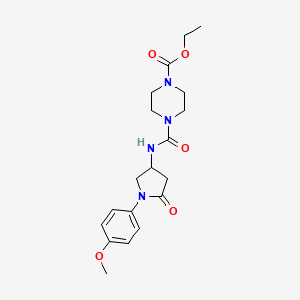

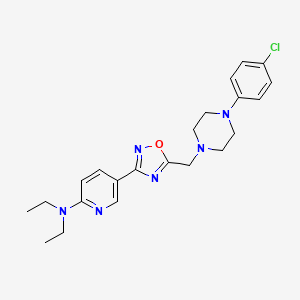

Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate, is a complex organic molecule that appears to be related to piperidine and piperazine derivatives. These derivatives are known for their various pharmacological activities. For instance, piperidine analogues have been studied for their affinity to the dopamine transporter, which is significant in the context of neurological disorders and drug design . Similarly, the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, indicates the relevance of such compounds in medicinal chemistry, particularly as potent gastrointestinal stimulants .

Synthesis Analysis

The synthesis of related compounds involves multiple steps and starting materials. For example, the practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate was achieved from 1-methyl-1,2,3,6-tetrahydropyridine through the formation of a cis-fused oxazolidinopiperidine . This suggests that the synthesis of this compound could also involve multiple steps, including the formation of a piperidine or piperazine ring and subsequent functionalization.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), has been elucidated through crystallography. EPBA consists of a piperazine ring in a chair conformation and a benzene ring, with dihedral angles indicating the spatial arrangement of these moieties . This information is crucial for understanding the three-dimensional conformation of this compound, which is likely to influence its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the synthesis and reactivity of structurally similar compounds can offer insights. Piperazine and piperidine rings often undergo reactions such as alkylation, acylation, and substitution, which are fundamental in the synthesis of various pharmaceutical agents . The functional groups present in the compound suggest that it may also undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their solubility, melting points, and stability. The crystal structure analysis of EPBA provides information on the solid-state conformation, which can be related to its melting point and solubility . The presence of ethoxy and carbonyl groups in the compound suggests that it may have moderate solubility in organic solvents, which is often desirable for pharmaceutical applications.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications The molecule has been used in the synthesis of a wide range of compounds, demonstrating its versatility in organic chemistry. For instance, it plays a crucial role in the synthesis of new 1,2,4-triazol-3-one derivatives with potential antimicrobial activity. The process involves complex reactions, including the Mannich reaction, showcasing the molecule's utility in creating compounds with significant biological activities (Fandaklı et al., 2012). Similarly, its application extends to the microwave-assisted synthesis of carboxamides, further illustrating its importance in the development of new chemical entities with potential applications in drug discovery and development (Milosevic et al., 2015).

Biological Studies Applications This compound serves as a cornerstone in the development of novel ligands for biological receptors, contributing to the understanding of neurotransmission and offering potential pathways for therapeutic intervention. Research in this area includes the development of radiolabeled antagonists for PET imaging studies, aiming to elucidate the serotonergic neurotransmission mechanisms, which is crucial for diagnosing and treating neuropsychiatric disorders (Plenevaux et al., 2000). Another significant application is in the selective eradication of bacterial persisters, a novel approach to addressing antibiotic resistance. This showcases the compound's potential in developing new antimicrobial strategies, highlighting its importance beyond traditional drug development pathways (Kim et al., 2011).

Mecanismo De Acción

Target of Action

Piperazine derivatives are known to interact with a wide range of biological targets due to their conformational flexibility and the polar nitrogen atoms in the piperazine ring .

Mode of Action

The presence of the piperazine ring in the compound structure suggests that it may enhance favorable interaction with macromolecules .

Biochemical Pathways

Piperazine derivatives are known to be involved in a wide spectrum of biological activities .

Pharmacokinetics

The nitrogen atoms in the piperazine ring of similar compounds are known to increase water solubility and have an important effect on bioavailability .

Result of Action

Piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

The piperazine ring is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O5/c1-3-28-19(26)22-10-8-21(9-11-22)18(25)20-14-12-17(24)23(13-14)15-4-6-16(27-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIHJFARLRHRQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B2550652.png)

![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2550655.png)

![3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2550656.png)

![7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2550661.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2550664.png)

![2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B2550666.png)

![Ethyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2550668.png)

![5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2550670.png)

![N-(4-fluorobenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2550671.png)